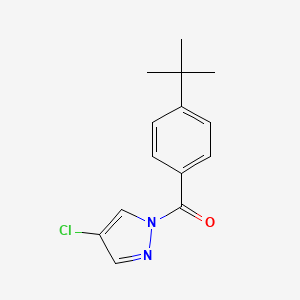![molecular formula C16H19N5O2 B5526236 N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)
N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar compounds often involves complex reactions like the Dimroth rearrangement, as seen in the conversion of 5-amino-4-carbamoyl-1-(α-styryl)-1, 2, 3-triazole to 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide (L'abbé et al., 2010).
Molecular Structure Analysis
- Crystal structure determination is a common method used for understanding the molecular structure of compounds like this, often employing techniques like single-crystal X-Ray diffraction (L'abbé et al., 2010).
Chemical Reactions and Properties
- Compounds with similar structures exhibit interesting chemical behaviors, such as forming different derivatives through reactions with various reagents, which can be elucidated through spectroscopic methods like NMR and X-ray diffraction (Britsun et al., 2006).
Physical Properties Analysis
- The physical properties of these compounds can be understood through experimental techniques such as FT-IR, Mass, and 1H-NMR spectroscopy, which provide insights into their structural and compositional characteristics (Mahyavanshi et al., 2017).
Chemical Properties Analysis
- Understanding the chemical properties often involves studying the reactivity of the compound under various conditions, which may involve synthesizing derivatives and assessing their properties (Kumar et al., 2012).
Applications De Recherche Scientifique
Oxidative Reactions and Synthesis
- Oxidation of Pyrazolines : 4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been used as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles, showcasing the utility of triazole derivatives in synthetic chemistry under mild conditions (Zolfigol et al., 2006).
Photooxygenation and Macrolide Synthesis
- Activated Carboxylates from Oxazoles : The photooxygenation of oxazoles, leading to the synthesis of macrolides such as recifeiolide and curvularin, highlights the role of triazole and related heterocycles in facilitating complex organic syntheses (Wasserman et al., 1981).
Experimental and Theoretical Studies
- Alkenoic Acid Derivatives : The study on the reaction of N-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride, resulting in 1,2,4-triazole-containing alkenoic acid derivatives, combines experimental and theoretical approaches to understand reaction mechanisms and outcomes, demonstrating the versatility of triazole derivatives in developing new chemical entities (Modzelewska-Banachiewicz et al., 2012).
Anticancer and Anti-inflammatory Agents
- Pyrazolopyrimidines as Anticancer Agents : The synthesis of novel pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents showcase the potential of triazole and its derivatives in medicinal chemistry, aiming to develop new therapeutic agents (Rahmouni et al., 2016).
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities and developing new synthesis methods. The pyrrolidine and 1,2,4-triazole moieties present in the compound are known to exhibit various biological activities, suggesting potential applications in drug discovery .
Propriétés
IUPAC Name |
N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c22-14(21-9-1-2-10-21)8-5-12-3-6-13(7-4-12)19-16(23)15-17-11-18-20-15/h3-4,6-7,11H,1-2,5,8-10H2,(H,19,23)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPQZYCEGCURBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)
![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5526169.png)
![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)
![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)
![1-[(benzyloxy)methyl]-5-bromo-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5526208.png)
![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
